4-O-Demethylpenclomedine

Catalog No.
S526435
CAS No.
176046-79-0
M.F
C7H4Cl5NO2
M. Wt
311.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-O-Demethylpenclomedine

CAS Number

176046-79-0

Product Name

4-O-Demethylpenclomedine

IUPAC Name

3,5-dichloro-2-methoxy-6-(trichloromethyl)-1H-pyridin-4-one

Molecular Formula

C7H4Cl5NO2

Molecular Weight

311.4 g/mol

InChI

InChI=1S/C7H4Cl5NO2/c1-15-6-3(9)4(14)2(8)5(13-6)7(10,11)12/h1H3,(H,13,14)

InChI Key

GUYGGZGIKZIRFO-UHFFFAOYSA-N

SMILES

COC1=C(C(=O)C(=C(N1)C(Cl)(Cl)Cl)Cl)Cl

solubility

Soluble in DMSO, not in water

Synonyms

DMPEN 4demethylpenclomedine; NSC682691NCI600295984Pyridinol 35dichloro2methoxy6(trichloromethyl)Clomet.

Canonical SMILES

COC1=C(C(=O)C(=C(N1)C(Cl)(Cl)Cl)Cl)Cl

The exact mass of the compound 4-O-Demethylpenclomedine is 308.86847 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 682691. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Picolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

4-O-Demethylpenclomedine, also known as 4-Demethylpenclomedine or 4-Dm-pen, is a highly reactive alkylating metabolite derived from Penclomedine. It falls under the category of polyhalopyridines, characterized by a pyridine ring substituted with multiple halogen atoms. Its chemical formula is C7H4Cl5NO2\text{C}_7\text{H}_4\text{Cl}_5\text{N}\text{O}_2 and it has a molecular weight of approximately 311.36 g/mol. The compound is notable for its potential as an antitumor agent due to its ability to form DNA adducts through alkylation, which can disrupt cellular processes in cancer cells .

Such as alkylation, where the compound undergoes modifications to produce active derivatives.
  • Procedure: For example, carbonate and carbamate derivatives are synthesized by treating 4-O-Demethylpenclomedine with chlorocarbonate or carbamoyl chloride in a controlled environment (e.g., dry dichloromethane at low temperatures) to ensure high yields and purity .
  • 4-O-Demethylpenclomedine exhibits significant biological activity as an antitumor agent. It has been tested in mouse xenograft models and shown to be effective against human glioblastoma and breast tumors without neurotoxic effects in rats. Its mechanism primarily involves DNA damage through alkylation, which is critical in inhibiting cancer cell proliferation . Additionally, studies have demonstrated that derivatives of this compound may enhance its efficacy against specific tumor types .

    4-O-Demethylpenclomedine is primarily investigated for its applications in oncology as an antitumor agent. Its ability to form DNA crosslinks makes it a candidate for treating various cancers, particularly glioblastoma and breast cancer. The compound's derivatives are also being explored for enhanced therapeutic effects .

    Several compounds share structural similarities with 4-O-Demethylpenclomedine. Here are some notable examples:

    Compound NameChemical FormulaKey Features
    PenclomedineC₇H₄Cl₄N₃OPrecursor to 4-O-Demethylpenclomedine; less reactive.
    TemozolomideC₆H₆N₄O₂Alkylating agent used in glioblastoma treatment; different mechanism of action.
    CarmustineC₇H₁₄Cl₂N₂O₄Nitrosourea compound; forms DNA crosslinks but with a different structure.
    DacarbazineC₁₁H₁₄N₄O₂Another alkylating agent; used in various cancers but structurally distinct from 4-O-Demethylpenclomedine.

    Uniqueness

    4-O-Demethylpenclomedine stands out due to its specific mode of action involving the formation of highly reactive free radicals that lead to DNA damage and crosslinking, making it particularly effective against certain tumor types while exhibiting lower neurotoxicity compared to other similar compounds .

    4-O-Demethylpenclomedine represents a highly substituted pyridinone derivative with the molecular formula C₇H₄Cl₅NO₂ and a molecular weight of 311.36-311.4 g/mol [1] [2] [3] [4]. The compound exhibits an achiral molecular architecture with no defined stereocenters and displays no optical activity [5]. The systematic International Union of Pure and Applied Chemistry name for this compound is 3,5-dichloro-2-methoxy-6-(trichloromethyl)-1H-pyridin-4-one [1] [2] .

    The molecular architecture centers around a six-membered pyridinone heterocyclic ring system, which serves as the fundamental structural scaffold [7]. This core structure contains both nitrogen and oxygen heteroatoms, providing multiple sites for intermolecular interactions and potential hydrogen bonding [7]. The pyridinone moiety exists in tautomeric equilibrium between the keto form (4-pyridinone) and the enol form (4-hydroxypyridine), with the keto form typically predominating under physiological conditions [3] [4].

    The compound incorporates several distinct functional groups that significantly influence its physicochemical properties and biological activity. The methoxy group (-OCH₃) occupies position 2 of the pyridine ring, functioning as an electron-donating substituent that increases the overall lipophilicity of the molecule [8]. This methoxy substituent contributes to the compound's LogP value of 3.929, indicating substantial lipophilicity [8].

    Two chloro substituents are positioned at the 3 and 5 positions of the pyridine ring, serving as electron-withdrawing groups that enhance the electrophilic character of the aromatic system [9]. These chlorine atoms contribute significantly to the molecular complexity score of 368 and increase the heavy atom count to 15 [8]. The electron-withdrawing nature of these chloro substituents activates the pyridinone ring toward nucleophilic attack and influences the compound's reactivity profile.

    The most distinctive structural feature is the trichloromethyl group (-CCl₃) attached to position 6 of the pyridine ring [9]. This highly electronegative functional group represents a critical pharmacophore responsible for the compound's alkylating properties [3] [4] [8]. The trichloromethyl moiety exhibits significant electronegativity, which substantially lowers the basicity of the overall molecule and contributes to its chemical reactivity [9]. This group is believed to be essential for the compound's mechanism of action as an alkylating agent through DNA crosslinking processes [3] [4].

    The carbonyl group at position 4 serves as both an electrophilic center and a hydrogen bond acceptor, contributing to the compound's ability to form intermolecular interactions [10]. In the enol tautomeric form, this position can bear a hydroxyl group, providing an additional hydrogen bonding donor capability [7].

    The molecular structure exhibits a relatively rigid planar configuration due to the aromatic nature of the pyridinone ring and the electronic effects of the multiple halogen substituents. The compound possesses only one rotatable bond, indicating limited conformational flexibility [8]. This structural rigidity contributes to the compound's specific binding interactions and overall stability.

    Spectroscopic Profiling (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

    Nuclear Magnetic Resonance Spectroscopy

    Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation capabilities for 4-O-Demethylpenclomedine, although specific experimental nuclear magnetic resonance data for this compound were not extensively documented in the available literature. However, based on the molecular structure and comparison with analogous pyridinone compounds, characteristic nuclear magnetic resonance features can be predicted and analyzed [11] [12].

    Proton nuclear magnetic resonance spectroscopy would be expected to show distinctive signals corresponding to the methoxy group protons, appearing as a singlet in the aliphatic region around 3.5-4.0 parts per million. The aromatic proton environment is limited due to the extensive chlorination of the pyridine ring, with potential signals appearing in the aromatic region for any remaining ring protons. The trichloromethyl group does not contribute proton signals but significantly influences the chemical shifts of neighboring atoms through its strong electron-withdrawing effects [11].

    Carbon-13 nuclear magnetic resonance spectroscopy would provide detailed information about the carbon framework, with the carbonyl carbon expected to appear in the characteristic downfield region around 160-180 parts per million. The aromatic carbons bearing chlorine substituents would show distinctive chemical shifts reflecting the deshielding effects of the halogen atoms. The trichloromethyl carbon would appear as a distinctive peak, significantly downfield-shifted due to the multiple chlorine substituents [11].

    Mass Spectrometry Analysis

    Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for 4-O-Demethylpenclomedine. The molecular ion peak appears at m/z 308.86792, corresponding to the exact molecular mass [13] [3]. In positive ion mode, the protonated molecular ion [M+H]⁺ is observed at m/z 309.87575, while negative ion mode produces the deprotonated molecular ion [M-H]⁻ at m/z 307.86119 [13] [14] [15].

    The compound exhibits characteristic collision cross section values that provide insights into its three-dimensional gas-phase structure. The collision cross section for the protonated molecular ion [M+H]⁺ is predicted to be 156.0 Ų, while the sodium adduct [M+Na]⁺ shows a larger cross section of 166.5 Ų [13]. The negative ion [M-H]⁻ demonstrates a collision cross section of 152.9 Ų, reflecting the compact nature of the deprotonated species [13].

    Additional adduct ions provide complementary structural information, including the ammonium adduct [M+NH₄]⁺ with a collision cross section of 169.5 Ų and the potassium adduct [M+K]⁺ showing 161.3 Ų [13]. These collision cross section values indicate a relatively compact molecular structure consistent with the rigid pyridinone framework.

    Tandem mass spectrometry experiments reveal characteristic fragmentation patterns, with predicted mass spectrometry/mass spectrometry spectra available at various collision energies. These fragmentation studies provide insights into the relative stability of different molecular regions and the preferred bond cleavage pathways under mass spectrometry conditions [14] [15].

    Infrared Spectroscopy Characteristics

    Infrared spectroscopy offers valuable functional group identification and structural confirmation for 4-O-Demethylpenclomedine. Based on the molecular structure and comparison with related compounds, several characteristic absorption bands are expected [16] [10].

    The carbonyl stretching vibration of the pyridinone moiety would appear as a strong absorption band in the region of 1650-1700 cm⁻¹, reflecting the conjugated nature of the carbonyl group within the aromatic system [10]. This absorption would be influenced by the electron-withdrawing effects of the chlorine substituents, potentially shifting the frequency to higher wavenumbers.

    The carbon-chlorine stretching vibrations would produce multiple absorption bands in the fingerprint region between 600-800 cm⁻¹, with the trichloromethyl group contributing particularly distinctive peaks due to the multiple carbon-chlorine bonds [10]. These absorptions provide clear evidence for the presence and nature of the halogen substituents.

    The methoxy group would contribute characteristic carbon-hydrogen stretching vibrations in the aliphatic region around 2800-3000 cm⁻¹, along with carbon-oxygen stretching vibrations in the 1000-1300 cm⁻¹ region [10]. The aromatic carbon-carbon stretching vibrations would appear in the 1400-1600 cm⁻¹ region, modified by the extensive substitution pattern of the pyridine ring.

    If the enol tautomer is present, a broad hydroxyl stretching absorption would be observed in the 3200-3600 cm⁻¹ region, potentially overlapping with any associated hydrogen bonding interactions [10]. The relative intensity of this absorption would reflect the tautomeric equilibrium position under the measurement conditions.

    Crystalline State Analysis and Stability Studies

    Crystalline Structure Characteristics

    The crystalline state analysis of 4-O-Demethylpenclomedine reveals important insights into its solid-state properties and molecular packing arrangements. The compound typically exists as a solid at room temperature, with a calculated density of 1.71 g/cm³ [8]. This relatively high density reflects the significant contribution of the multiple chlorine atoms to the overall molecular mass and the efficient packing of molecules in the crystalline lattice.

    The molecular structure exhibits a planar configuration that facilitates efficient crystal packing through π-π stacking interactions between aromatic rings and intermolecular hydrogen bonding involving the pyridinone functionality [7]. The presence of multiple halogen atoms enables the formation of halogen bonding interactions, which contribute to the stability of the crystalline structure [17].

    The compound demonstrates achiral characteristics with no defined stereocenters, simplifying the crystalline structure analysis and eliminating the possibility of chiral polymorphism [5]. The molecular symmetry and electronic distribution suggest potential for forming stable crystalline forms with predictable packing motifs.

    Thermal Stability and Phase Transitions

    Thermal analysis provides critical information about the stability and phase transition behavior of 4-O-Demethylpenclomedine in the solid state. The compound exhibits a boiling point of 341.4°C at 760 mmHg, indicating substantial thermal stability under standard atmospheric conditions [8]. This relatively high boiling point reflects the strong intermolecular interactions in the condensed phase and the stable aromatic structure.

    The flash point is reported as 160.3°C, providing important safety information for handling and storage procedures [8]. The significant difference between the flash point and boiling point indicates a relatively wide temperature range for safe handling before the onset of vapor combustion risks.

    Vapor pressure measurements indicate very low volatility at room temperature, with a vapor pressure of 8.06 × 10⁻⁵ mmHg at 25°C [8]. This low vapor pressure suggests minimal sublimation under normal storage conditions and contributes to the compound's stability in solid formulations.

    Stability Under Environmental Conditions

    The stability of 4-O-Demethylpenclomedine under various environmental conditions is influenced by several molecular factors. The highly chlorinated structure provides inherent stability against oxidative degradation but may be susceptible to nucleophilic substitution reactions under strongly basic conditions [17].

    The trichloromethyl group represents a potentially reactive site that could undergo hydrolysis under aqueous conditions, particularly at elevated pH values [9]. This reactivity is actually essential for the compound's biological activity as an alkylating agent but may present stability challenges in certain formulation environments.

    The pyridinone ring system demonstrates good stability under neutral and mildly acidic conditions but may be subject to ring-opening reactions under extreme pH conditions. The presence of the methoxy group provides some protection against nucleophilic attack at the pyridine ring, contributing to overall molecular stability [7].

    Storage stability studies would typically focus on temperature-dependent degradation kinetics, moisture sensitivity, and photostability. The compound's low vapor pressure and high boiling point suggest excellent thermal stability for typical pharmaceutical storage conditions. However, the multiple chlorine substituents may confer some sensitivity to photolytic degradation, particularly under ultraviolet irradiation.

    The refractive index of 1.587 provides additional physical characterization data useful for quality control and identification purposes [8]. This optical property reflects the molecular polarizability and electronic structure of the compound, remaining constant under stable storage conditions.

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    XLogP3

    3.6

    Hydrogen Bond Acceptor Count

    3

    Hydrogen Bond Donor Count

    1

    Exact Mass

    310.865517 g/mol

    Monoisotopic Mass

    308.868467 g/mol

    Heavy Atom Count

    15

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    XUK71J2M0Q

    Drug Indication

    Investigated for use/treatment in solid tumors.

    Mechanism of Action

    DMPEN (4,o-demethylpenclomedine) is the highly reactive principal alkylating metabolite of Penclomedine (PEN), a multichlorinated alpha-picoline derivative. DM-PEN’s proposed mechanism of action begins with activation by free radical formation in the liver, where it is then transported to tumor cells via the circulation system. The free radical moiety forms an adduct with DNA, and interstrand crosslinking occurs through the 5-chloro moiety. The 5-chloro moiety is then activated by keto-enol tautomerism, producing the alkylating group, an alpha-haloketo function.

    Other CAS

    176046-79-0

    Wikipedia

    4-O-demethylpenclomedine

    Dates

    Last modified: 02-18-2024
    1: Morgan LR, Struck RF, Waud WR, LeBlanc B, Rodgers AH, Jursic BS. Carbonate and carbamate derivatives of 4-demethylpenclomedine as novel anticancer agents. Cancer Chemother Pharmacol. 2009 Sep;64(4):829-35. Epub 2009 Mar 3. PubMed PMID: 19255760; PubMed Central PMCID: PMC2717391.
    2: Struck RF, Waud WR. Thiolo-, thiono- and dithiocarbonate and thiocarbamate derivatives of demethylpenclomedine as novel anticancer agents. Cancer Chemother Pharmacol. 2006 Jan;57(2):180-4. Epub 2005 Aug 11. PubMed PMID: 16096790.
    3: O'Reilly S, O'Hearn E, Struck RF, Rowinsky EK, Molliver ME. The alkylating agent penclomedine induces degeneration of purkinje cells in the rat cerebellum. Invest New Drugs. 2003 Aug;21(3):269-79. PubMed PMID: 14578677.
    4: Struck RF, Tiwari A, Friedman HS, Keir S, Morgan LR, Waud WR. Acyl derivatives of demethylpenclomedine, an antitumor-active, non-neurotoxic metabolites of penclomedine. Cancer Chemother Pharmacol. 2001 Jul;48(1):47-52. PubMed PMID: 11488524.
    5: Hartman NR, Leo KU, Brewer TG, Strong JM. The in vitro metabolism of penclomedine in mouse, rat, and human systems. Drug Metab Dispos. 1998 Jun;26(6):513-9. PubMed PMID: 9616185.
    6: Waud WR, Tiwari A, Schmid SM, Shih TW, Strong JM, Hartman NR, O'Reilly S, Struck RF. 4-Demethylpenclomedine, an antitumor-active, potentially nonneurotoxic metabolite of penclomedine. Cancer Res. 1997 Mar 1;57(5):815-7. PubMed PMID: 9041177.

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